molecular formula C13H24N2O2 B2646863 tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1899106-63-8

tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2646863
CAS No.: 1899106-63-8
M. Wt: 240.347
InChI Key: GFUHZEZABTZUTN-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of spirocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .

Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies as an inhibitor of certain enzymes involved in disease processes .

Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale chemical synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of biochemical pathways involved in various physiological processes .

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness: tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUHZEZABTZUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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